

Unveiling the Kinase Selectivity of SKF-86002: A Comparative Analysis

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Compound of Interest

Compound Name: SKF-86002

Cat. No.: B1681801

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of **SKF-86002**, a known p38 MAPK inhibitor, with other prominent kinase inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to offer an objective resource for informed decision-making in research and development.

SKF-86002 is recognized primarily for its inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory signaling pathways. However, early studies and broader kinase profiling efforts have revealed that **SKF-86002** exhibits significant cross-reactivity, binding to a wide array of kinases. This broad selectivity profile contrasts with more recently developed inhibitors designed for higher target specificity. This guide will compare the selectivity of **SKF-86002** with three other well-characterized p38 MAPK inhibitors: SB203580, BIRB-796, and VX-745.

Comparative Kinase Selectivity Profiles

While a comprehensive, publicly accessible KINOMEScan dataset for **SKF-86002** is not readily available, published research consistently points to its broad off-target effects. In contrast, extensive kinase profiling has been performed for SB203580, BIRB-796, and VX-745, providing a clearer picture of their selectivity. The following table summarizes the quantitative kinase selectivity data for these alternative inhibitors, showcasing their binding affinities against their primary target (p38 α MAPK) and notable off-target kinases. The data is presented as

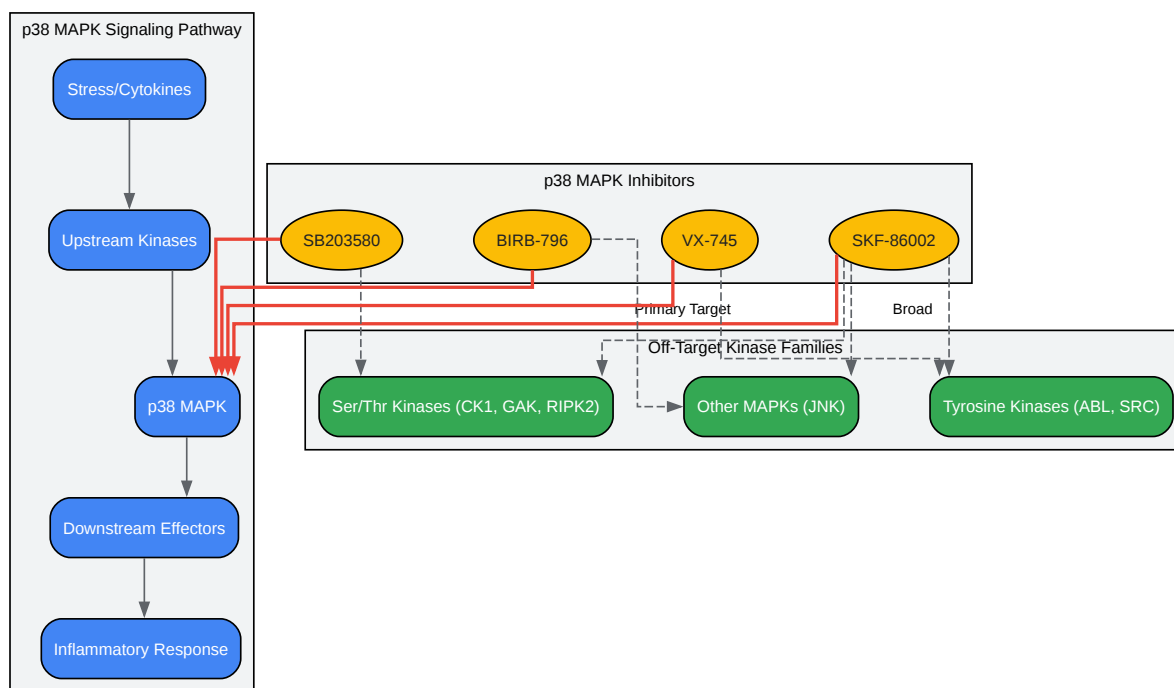
dissociation constants (Kd) or IC50 values, where a lower value indicates a stronger binding affinity.

Kinase	SB203580 (Kd, nM)	BIRB-796 (IC50, nM)	VX-745 (IC50, nM)
MAPK14 (p38α)	50	38	10
MAPK11 (p38β)	500	65	220
MAPK12 (p38γ)	-	200	>20,000
MAPK13 (p38δ)	-	520	-
ABL1	>10,000	-	<10,000
ABL2	>10,000	-	<10,000
BRAF	>10,000	83	-
CK1δ	<1,000	-	-
CK1ε	<1,000	-	-
GAK	<1,000	-	-
JNK2	>10,000	98	-
JNK3	>10,000	-	-
c-Raf-1	-	1,400	-
RIPK2	<1,000	-	-
SRC	>10,000	-	<10,000

Data sourced from various publications and public databases. A hyphen (-) indicates that data was not available or not significant in the reviewed literature.

Signaling Pathway and Cross-Reactivity Overview

The following diagram illustrates the primary signaling pathway targeted by **SKF-86002** and its counterparts, as well as the known cross-reactivity of these inhibitors with other kinase families.



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p38 MAPK inhibitors and their selectivity.

Experimental Protocols

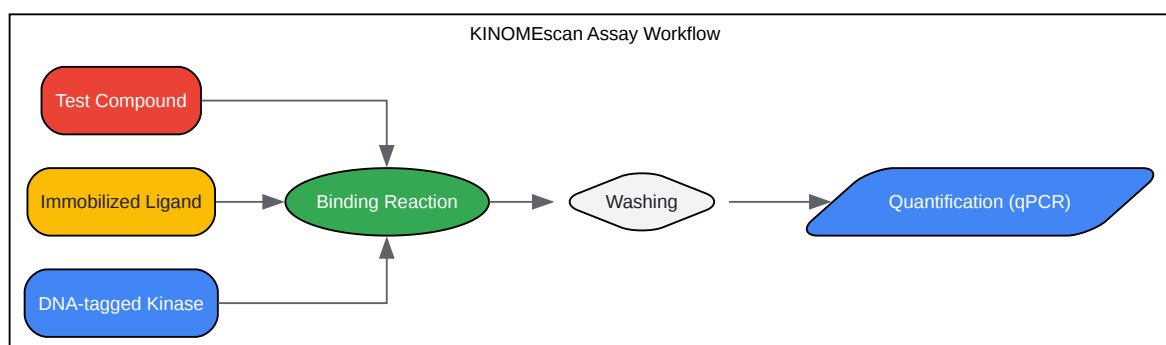
The kinase selectivity data presented in this guide is predominantly generated using large-scale kinase screening platforms. The KINOMEScan™ assay (DiscoverX) is a widely used method for this purpose.

KINOMEScan™ Competition Binding Assay Protocol

This assay quantitatively measures the binding of a test compound to a panel of kinases.

Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Workflow:



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Workflow of the KINOMEScan assay.

Detailed Steps:

- **Preparation of Affinity Beads:** Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate the affinity resin.
- **Binding Reaction:** The DNA-tagged kinase, the affinity beads, and the test compound (at various concentrations) are combined in a multi-well plate and incubated to allow binding to reach equilibrium.
- **Washing:** The beads are washed to remove unbound kinase and test compound.
- **Elution and Quantification:** The bound kinase is eluted from the beads, and the amount of the DNA tag is quantified using qPCR.

- **Data Analysis:** The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase. A dose-response curve is generated by plotting the percentage of kinase bound against the concentration of the test compound, from which the dissociation constant (K_d) or IC_{50} value is calculated.

Conclusion

SKF-86002, while a potent inhibitor of p38 MAPK, exhibits a broad kinase selectivity profile. For research applications requiring high specificity to dissect the roles of the p38 MAPK pathway, more selective inhibitors such as VX-745 may be more suitable. The choice of inhibitor should be guided by the specific experimental context and the potential confounding effects of off-target interactions. The use of well-controlled experiments and orthogonal approaches is always recommended to validate findings obtained with any kinase inhibitor.

- To cite this document: BenchChem. [Unveiling the Kinase Selectivity of SKF-86002: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681801#cross-reactivity-of-skf-86002-with-other-kinases>]

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